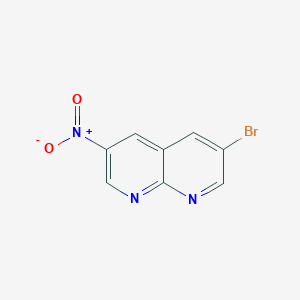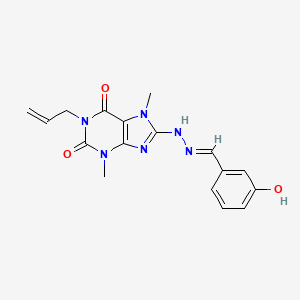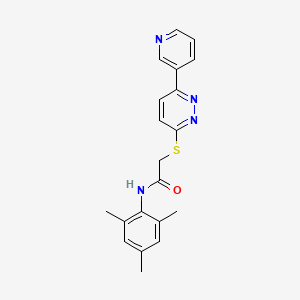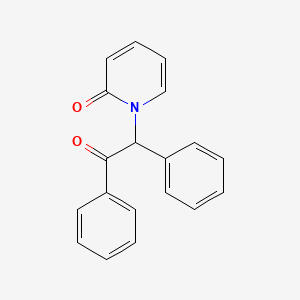
3-Bromo-6-nitro-1,8-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-6-nitro-1,8-naphthyridine is a heterocyclic compound with the molecular formula C8H4BrN3O2. It is a derivative of 1,8-naphthyridine, which consists of two fused pyridine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-nitro-1,8-naphthyridine typically involves the bromination and nitration of 1,8-naphthyridine. One common method includes the bromination of 1,8-naphthyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step can be achieved using a mixture of concentrated nitric acid and sulfuric acid .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-6-nitro-1,8-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate.
Reduction Reactions: Hydrogen gas with a palladium catalyst or tin(II) chloride in an acidic medium.
Major Products Formed:
Substitution Reactions: Products include 3-substituted derivatives of 1,8-naphthyridine.
Reduction Reactions: The major product is 3-bromo-6-amino-1,8-naphthyridine.
Wissenschaftliche Forschungsanwendungen
3-Bromo-6-nitro-1,8-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various biologically active compounds, including potential antibacterial and anticancer agents.
Materials Science: The compound is used in the development of light-emitting diodes and dye-sensitized solar cells due to its photochemical properties.
Chemical Biology: It is employed in the synthesis of molecular sensors and self-assembly host-guest systems.
Wirkmechanismus
The mechanism of action of 3-Bromo-6-nitro-1,8-naphthyridine depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the bromine atom can facilitate binding to target proteins .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-1,8-naphthyridine:
6-Nitro-1,8-naphthyridine: Lacks the bromine atom, which influences its chemical behavior and biological activity.
Uniqueness: 3-Bromo-6-nitro-1,8-naphthyridine is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity patterns and potential for diverse applications in various fields .
Eigenschaften
IUPAC Name |
3-bromo-6-nitro-1,8-naphthyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O2/c9-6-1-5-2-7(12(13)14)4-11-8(5)10-3-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAGQTJQCSNOMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C=NC2=NC=C1[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N1-(4-fluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2981445.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2981446.png)

![8-(2,4-Dimethoxyphenyl)-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2981450.png)
![6-[(4-Methylphenyl)sulfanyl]nicotinaldehyde](/img/structure/B2981451.png)
![3,4,5,6-tetrachloro-N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-N-ethylpyridine-2-carboxamide](/img/structure/B2981452.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2981458.png)

![9-(4-methoxyphenyl)-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2981460.png)
![(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2981462.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-oxo-8-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2981463.png)


